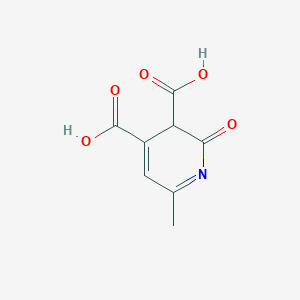![molecular formula C19H17NO4 B15136009 Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALR-38 is a compound known for its role as a 5-lipoxygenase (5-LOX) inhibitor with significant anti-inflammatory activity. It effectively reduces reactive oxygen species levels in neutrophils, making it a valuable compound in the field of inflammation research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALR-38 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of ALR-38 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ALR-38 undergoes various chemical reactions, including:
Oxidation: ALR-38 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ALR-38.
Substitution: Substitution reactions can introduce different substituents into the ALR-38 molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of analogs with different properties .
Applications De Recherche Scientifique
ALR-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing reactive oxygen species levels in neutrophils.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Mécanisme D'action
ALR-38 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, ALR-38 reduces the production of leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses and a reduction in reactive oxygen species levels in neutrophils .
Comparaison Avec Des Composés Similaires
Similar Compounds
ALR-6: Another 5-lipoxygenase inhibitor with potential anti-inflammatory properties.
ALR-27: A compound that shows potential as a 5-lipoxygenase-activating protein inhibitor.
Uniqueness of ALR-38
ALR-38 is unique due to its high selectivity for 5-lipoxygenase and its potent anti-inflammatory activity. Unlike some other inhibitors, ALR-38 does not exhibit activity towards other enzymes involved in eicosanoid biosynthesis, making it a highly specific inhibitor .
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
methyl 4-[(1,4-dihydroxynaphthalen-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-24-19(23)12-6-8-14(9-7-12)20-11-13-10-17(21)15-4-2-3-5-16(15)18(13)22/h2-10,20-22H,11H2,1H3 |
Clé InChI |
VCIGMSXFBWIQPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3C(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


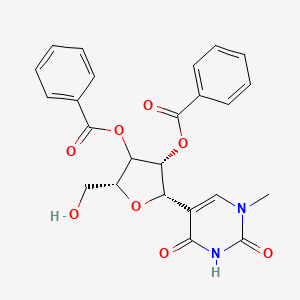
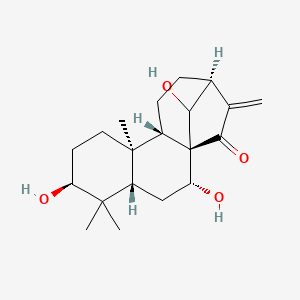


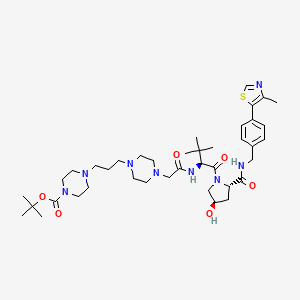
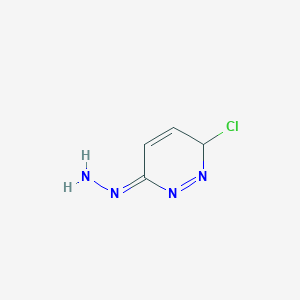
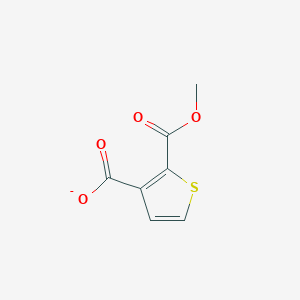

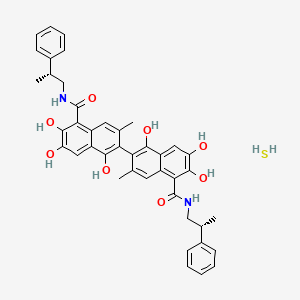

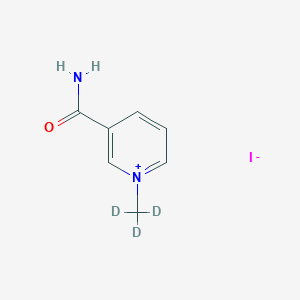
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
